molecular formula C10H9BrF3NO B2445767 2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide CAS No. 3851-43-2

2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide

Cat. No.: B2445767
CAS No.: 3851-43-2
M. Wt: 296.087
InChI Key: NMAQEVYCJBKRDV-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of a bromine atom, a trifluoromethyl group, and a propanamide moiety, making it a versatile molecule in various chemical reactions and industrial applications.

Scientific Research Applications

2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

Target of Action

The primary target of 2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide is the Androgen receptor . The androgen receptor plays a crucial role in the regulation of gene expression and affects cellular proliferation and differentiation in target tissues.

Mode of Action

It is known to interact with its target, the androgen receptor . The compound may bind to the receptor and modulate its activity, leading to changes in the transcription of specific genes.

Biochemical Pathways

Given its interaction with the androgen receptor, it may influence pathways related tocellular proliferation and differentiation .

Pharmacokinetics

It’s important to note that these properties significantly impact the bioavailability of the compound .

Result of Action

The molecular and cellular effects of this compound’s action are likely related to its interaction with the androgen receptor. By modulating the activity of this receptor, the compound may influence the expression of specific genes, potentially affecting cellular proliferation and differentiation .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the compound should be stored under an inert gas (nitrogen or Argon) at 2-8°C to maintain its stability . Furthermore, the physiological environment in which the compound acts, including pH, temperature, and the presence of other molecules, can also affect its efficacy.

Safety and Hazards

The safety information for 2-BTFPA includes hazard statements H315-H319-H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide typically involves the bromination of N-[3-(trifluoromethyl)phenyl]propanamide. This reaction can be carried out using bromine or other brominating agents under controlled conditions to ensure the selective introduction of the bromine atom at the desired position . The reaction conditions often include the use of solvents such as dichloromethane or chloroform and may require the presence of a catalyst to enhance the reaction rate and yield.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors or batch reactors. The choice of reactor depends on the desired production scale and the specific requirements of the synthesis process. The use of automated systems and advanced monitoring techniques ensures consistent product quality and high yield .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted amides, while coupling reactions can produce biaryl compounds .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-3,3,3-trifluoropropene: Another brominated compound with a trifluoromethyl group, used in similar synthetic applications.

    3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide: A structurally related compound with additional functional groups, studied for its unique chemical properties.

Uniqueness

2-Bromo-N-[3-(trifluoromethyl)phenyl]propanamide stands out due to its specific combination of bromine and trifluoromethyl groups, which confer unique reactivity and stability. This makes it a valuable compound in both research and industrial applications, offering distinct advantages over similar compounds in terms of selectivity and efficiency.

Properties

IUPAC Name

2-bromo-N-[3-(trifluoromethyl)phenyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF3NO/c1-6(11)9(16)15-8-4-2-3-7(5-8)10(12,13)14/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAQEVYCJBKRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=CC(=C1)C(F)(F)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF3NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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